![molecular formula C17H17NO2 B7548251 N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B7548251.png)
N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide
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Overview
Description
N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide, also known as BNIPQ, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmacology.
Scientific Research Applications
N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide has been the subject of numerous scientific studies due to its potential applications in medicine and pharmacology. For example, this compound has been investigated for its potential as an anti-cancer agent, with studies showing that it can induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been studied for its potential as a neuroprotective agent, with research indicating that it can protect neurons from damage caused by oxidative stress.
Mechanism of Action
The mechanism of action of N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. Specifically, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the protection of neurons from oxidative stress, and the inhibition of cell growth and survival pathways. Additionally, this compound has been shown to have anti-inflammatory effects, which may contribute to its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide is that it can be synthesized relatively easily using standard laboratory techniques. Additionally, this compound has been shown to have low toxicity in animal models, suggesting that it may be safe for use in humans. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Future Directions
There are a number of potential future directions for research on N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide. For example, further studies could investigate the optimal dosage and administration of this compound for various therapeutic applications. Additionally, studies could investigate the potential of this compound in combination with other drugs or therapies for enhanced efficacy. Finally, studies could investigate the potential of this compound as a therapeutic agent for other diseases beyond cancer and neurodegenerative disorders.
Synthesis Methods
N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide can be synthesized through a multi-step process, starting with the reaction of benzaldehyde with malononitrile to produce a substituted benzaldehyde. This intermediate is then reacted with ethyl acetoacetate to form a substituted coumarin, which is subsequently reduced to the corresponding dihydroisochromene. Finally, the resulting compound is reacted with benzylamine to produce this compound.
properties
IUPAC Name |
N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(18-12-13-6-2-1-3-7-13)16-15-9-5-4-8-14(15)10-11-20-16/h1-9,16H,10-12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVUFIGGUFQLKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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